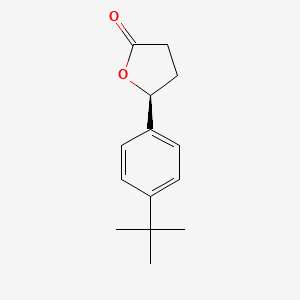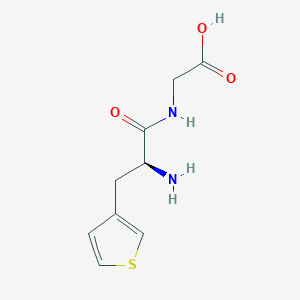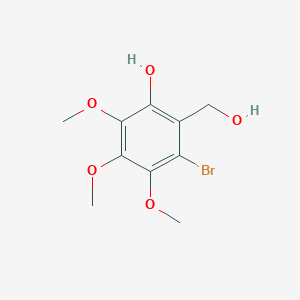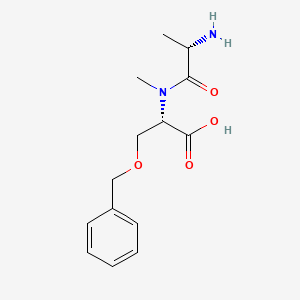
(5S)-5-(4-tert-Butylphenyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-(4-tert-Butylphenyl)oxolan-2-one is a chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.292 g/mol It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-(4-tert-Butylphenyl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and a suitable oxolane precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(5S)-5-(4-tert-Butylphenyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can yield different stereoisomers or reduced forms of the compound.
Substitution: The tert-butylphenyl group can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with different functional groups, while reduction can produce various stereoisomers.
Aplicaciones Científicas De Investigación
(5S)-5-(4-tert-Butylphenyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (5S)-5-(4-tert-Butylphenyl)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butylphenyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The oxolane ring provides structural stability and contributes to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
(5R)-5-(4-tert-Butylphenyl)oxolan-2-one: A stereoisomer with different spatial arrangement.
4-tert-Butylphenyl oxirane: A related compound with an oxirane ring instead of an oxolane ring.
4-tert-Butylphenyl tetrahydrofuran: A similar compound with a tetrahydrofuran ring.
Uniqueness
(5S)-5-(4-tert-Butylphenyl)oxolan-2-one is unique due to its specific stereochemistry and the presence of the tert-butylphenyl group
Propiedades
Número CAS |
918831-60-4 |
|---|---|
Fórmula molecular |
C14H18O2 |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(5S)-5-(4-tert-butylphenyl)oxolan-2-one |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)11-6-4-10(5-7-11)12-8-9-13(15)16-12/h4-7,12H,8-9H2,1-3H3/t12-/m0/s1 |
Clave InChI |
UJTJBPVHZHQZTL-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)[C@@H]2CCC(=O)O2 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2CCC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-](/img/structure/B12640440.png)
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12640444.png)


![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)
![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)
![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)


![3-(3-bromo-4-methoxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640498.png)



